N-(furan-3-ylmethyl)-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide
Description
N-(furan-3-ylmethyl)-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide is a complex organic compound featuring a furan ring, a thiazole ring, and a piperazine ring
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c19-14(15-7-12-1-6-20-9-12)18-4-2-17(3-5-18)8-13-10-21-11-16-13/h1,6,9-11H,2-5,7-8H2,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZAPDKRAJSPKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC=N2)C(=O)NCC3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-3-ylmethyl)-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide typically involves multiple steps, starting with the formation of the furan and thiazole rings, followed by the construction of the piperazine ring and subsequent amide formation. Common synthetic routes include:
Furan Synthesis: Furan derivatives can be synthesized through methods such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Thiazole Synthesis: Thiazole rings can be formed through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Piperazine Formation: Piperazine rings can be synthesized through the reaction of ethylene diamine with formaldehyde.
Amide Formation: The final step involves the formation of the amide bond, typically using coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow chemistry and microwave-assisted synthesis are often employed to enhance efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: N-(furan-3-ylmethyl)-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxaldehyde or furan-3-carboxylic acid.
Reduction: The thiazole ring can be reduced to form thiazolidine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Furan-3-carboxaldehyde, furan-3-carboxylic acid.
Reduction Products: Thiazolidine derivatives.
Substitution Products: Various substituted piperazines.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory diseases. Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(furan-3-ylmethyl)-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The furan and thiazole rings are believed to play a crucial role in binding to enzymes or receptors, leading to biological activity. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
N-(furan-2-ylmethyl)-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide: Similar structure but with a different position of the furan ring.
N-(furan-3-ylmethyl)-4-(1,3-thiazol-2-ylmethyl)piperazine-1-carboxamide: Similar structure but with a different position of the thiazole ring.
Uniqueness: The uniqueness of N-(furan-3-ylmethyl)-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide lies in its specific arrangement of functional groups, which may confer distinct biological and chemical properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms. Further research and development may uncover additional uses and benefits of this intriguing compound.
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